2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide
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Overview
Description
2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide is a chemical compound with the molecular formula C8H7Cl2FN2O. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of chloro, fluoro, and hydrazide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide typically involves the reaction of 2-chloroacetyl chloride with 6-fluorobenzohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form hydrazines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation. The reactions are usually performed in aqueous or organic solvents under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound, where the chloro groups are replaced by other functional groups.
Oxidation Reactions: The major products are oxidized derivatives such as azides or nitroso compounds.
Reduction Reactions: The major products are reduced derivatives such as hydrazines or amines.
Scientific Research Applications
2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide involves its interaction with specific molecular targets in biological systems. The chloro and fluoro groups enhance its ability to penetrate cell membranes and interact with intracellular targets. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-chloroacetyl)acetamide: Similar in structure but lacks the fluoro and hydrazide groups.
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Contains a nitro group instead of a hydrazide group.
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Contains two nitro groups and lacks the hydrazide group.
Uniqueness
2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide is unique due to the presence of both chloro and fluoro groups, as well as the hydrazide functional group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
2-chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FN2O2/c10-4-7(15)13-14-9(16)8-5(11)2-1-3-6(8)12/h1-3H,4H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNGEBIPPZGCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NNC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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